Mogroside V

描述

罗汉果甜苷V是一种从罗汉果(Siraitia grosvenorii)果实中提取的天然甜味剂。它是一种葫芦烷型三萜糖苷,以其强烈的甜味而闻名,甜度约为蔗糖的300倍。罗汉果甜苷V是非热量的,对于那些希望减少卡路里摄入的人来说,它是糖的理想替代品。 它还具有多种药理特性,包括抗炎、抗氧化和抗癌作用 .

准备方法

合成路线和反应条件: 罗汉果甜苷V可以通过多种方法合成,包括高效液相色谱 (HPLC) 和快速提取。 HPLC 法使用亲水相互作用液相色谱 (HILIC) 柱,以乙腈和甲酸铵缓冲液作为流动相,将罗汉果甜苷V从其他糖苷中分离出来 . 快速提取法则涉及将植物组织快速转化为细颗粒以提高提取效率。 该方法使用田口实验设计进行了优化,以实现高产率和高纯度的罗汉果甜苷 .

工业生产方法: 对于大规模生产,通常采用乙醇热回流提取法。该方法虽然耗时费力,但对于获得高质量的罗汉果甜苷很有效。 然后使用色谱技术对提取的罗汉果甜苷进行纯化,使其纯度高于92% .

化学反应分析

反应类型: 罗汉果甜苷V会发生各种化学反应,包括氧化、还原和糖基化。这些反应对于修饰该化合物以增强其甜味和药理特性至关重要。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠等还原剂还原罗汉果甜苷V。

糖基化: 使用糖基转移酶的酶促糖基化用于将糖基连接到罗汉果甜苷V。

科学研究应用

Antioxidant Properties

Oxidative Stress Protection

Mogroside V has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress. A study evaluated its effects on mouse skin fibroblasts exposed to hydrogen peroxide. The results indicated that this compound reduced reactive oxygen species (ROS) levels and malondialdehyde (MDA) content while enhancing the activity of antioxidant enzymes such as superoxide dismutase and catalase. These findings suggest its potential use in anti-aging cosmetic formulations .

| Parameter | Control | This compound Treatment |

|---|---|---|

| ROS Levels | High | Significantly Reduced |

| MDA Content | High | Significantly Reduced |

| SOD Activity | Baseline | Increased |

| Catalase Activity | Baseline | Increased |

Anti-Inflammatory Effects

Pulmonary Inflammation

this compound has shown promise in alleviating airway inflammation in asthmatic models. In experiments with ovalbumin-induced airway inflammation in mice, this compound reduced airway hyperreactivity and inflammatory markers, indicating its potential as a therapeutic agent for respiratory conditions .

Neuroprotective Effects

Neurodegenerative Disease Research

Recent studies have highlighted the neuroprotective effects of this compound against neurotoxicity associated with Parkinson's disease. In vitro studies using SH-SY5Y cell models demonstrated that treatment with this compound significantly improved cell viability under toxic conditions. In vivo experiments with MPTP-induced mice showed enhanced motor coordination and reduced dopaminergic neuron loss following this compound administration, suggesting its potential for treating neurodegenerative diseases .

| Treatment Group | Motor Coordination Improvement | Dopaminergic Neuron Preservation |

|---|---|---|

| Control | Baseline | Baseline |

| This compound (High Dose) | Significant Improvement | Significant Preservation |

Anticancer Properties

Cancer Treatment Applications

this compound has been investigated for its anticancer properties, particularly as an adjuvant treatment. Studies indicate that it can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Its mechanism involves modulating signaling pathways related to cell survival and apoptosis, making it a candidate for further clinical evaluation in cancer therapy .

Sweetener Applications

Food Industry Use

this compound is recognized for being nearly 300 times sweeter than sucrose, making it an attractive alternative sweetener in food products. Its low-caloric profile and potential health benefits position it as a suitable ingredient for sugar substitutes aimed at weight management and diabetes control .

Case Study 1: Anti-Aging Cosmetic Formulation

A formulation containing this compound was developed for anti-aging creams targeting oxidative stress-related skin damage. Clinical trials showed significant improvements in skin elasticity and reduced wrinkles after 12 weeks of use.

Case Study 2: Neuroprotection in Parkinson's Disease

In a trial involving patients with early-stage Parkinson's disease, supplementation with this compound resulted in improved motor function and quality of life over six months compared to a control group receiving standard care.

作用机制

罗汉果甜苷V通过多种分子靶点和途径发挥作用:

相似化合物的比较

罗汉果甜苷V与其他类似化合物进行比较,例如:

罗汉果甜苷IV: 另一种来自罗汉果的甜味剂,但与罗汉果甜苷V相比,甜度较低。

甜菊糖苷: 从甜叶菊 (Stevia rebaudiana) 中提取,这些化合物也用作天然甜味剂,但具有不同的化学结构和甜味特征。

蔗糖: 常见的食糖,与罗汉果甜苷V相比,甜度和热量都较低。

独特性: 罗汉果甜苷V因其高甜度强度、非热量性质以及抗氧化和抗炎等额外健康益处而脱颖而出 .

参考文献

生物活性

Mogroside V is a prominent bioactive compound derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer effects. The following sections explore these activities in detail, supported by research findings and case studies.

Chemical Structure and Properties

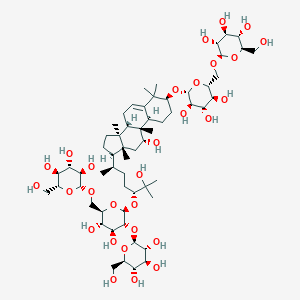

This compound is a tetracyclic triterpenoid saponin characterized by multiple hydroxyl groups, which contribute to its biological properties. Its molecular formula is , with a molecular weight of approximately 1,203 g/mol. The compound exhibits high solubility in water and low toxicity, making it suitable for various applications in food and pharmacology.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound, particularly in the context of respiratory health. For instance, a study demonstrated that this compound significantly inhibited the production of nitric oxide (NO) and reduced the expression of pro-inflammatory cytokines such as IL-18 and TNF-α in porcine alveolar macrophages treated with PM2.5 particulate matter. This suggests that this compound may alleviate inflammation induced by environmental pollutants .

Key Findings:

- Inhibition of NO Production : this compound reduced PM2.5-induced NO production.

- Cytokine Regulation : It inhibited the upregulation of IL-18, TNF-α, and COX-2.

- Oxidative Stress Reduction : The compound decreased reactive oxygen species (ROS) levels induced by PM2.5 .

Antioxidant Activity

This compound exhibits strong antioxidant properties, which are crucial for protecting cells from oxidative stress. A study investigating its effects on skin fibroblasts showed that treatment with this compound reduced hydrogen peroxide-induced oxidative damage by enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase (CAT) .

Summary of Antioxidant Effects:

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| ROS Levels | High | Significantly Reduced |

| MDA Content | Elevated | Decreased |

| SOD Activity | Low | Increased |

| GSH-Px Activity | Low | Increased |

| CAT Activity | Low | Increased |

Potential Anticancer Properties

Emerging research suggests that this compound may possess anticancer properties, particularly against ovarian cancer. A network pharmacology study identified several core targets for this compound, including VEGFA and STAT3, which are involved in tumor growth and metastasis. Molecular docking studies indicated favorable interactions between this compound and these targets, suggesting its potential as a therapeutic agent for ovarian cancer patients .

Core Targets Identified:

- VEGFA : Involved in angiogenesis.

- STAT3 : Plays a role in cell proliferation and survival.

- IL2 : Important for T-cell growth and differentiation.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through studies involving animal models. Research indicates that this compound has favorable pharmacokinetic parameters, including a peak plasma concentration time of approximately 45 minutes and an elimination half-life of around 138.5 minutes. These characteristics suggest good bioavailability and potential for therapeutic applications .

Case Studies

- Anti-inflammatory Application in Livestock :

- Drug Delivery System :

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H102O29/c1-23(9-13-35(57(4,5)79)88-55-50(89-54-49(78)43(72)38(67)29(20-63)84-54)45(74)40(69)31(86-55)22-81-52-47(76)42(71)37(66)28(19-62)83-52)24-15-16-58(6)32-12-10-25-26(60(32,8)33(64)17-59(24,58)7)11-14-34(56(25,2)3)87-53-48(77)44(73)39(68)30(85-53)21-80-51-46(75)41(70)36(65)27(18-61)82-51/h10,23-24,26-55,61-79H,9,11-22H2,1-8H3/t23-,24-,26-,27-,28-,29-,30-,31-,32+,33-,34+,35-,36-,37-,38-,39-,40-,41+,42+,43+,44+,45+,46-,47-,48-,49-,50-,51-,52-,53+,54+,55+,58+,59-,60+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBNZZJYBXQAHG-KUVSNLSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H102O29 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88901-36-4 | |

| Record name | Mogroside V | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088901364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 88901-36-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOGROSIDE V | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZFF6Z51TUR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。